4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Synonym Validation
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for bicyclic quaternary ammonium compounds. The primary International Union of Pure and Applied Chemistry name is 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane;chloride, which accurately describes the structural features of this compound. This nomenclature system clearly delineates the bicyclic framework, the position of nitrogen atoms, and the chloromethyl substituent along with the chloride counterion.
The compound exists under multiple validated synonyms that reflect different nomenclatural approaches and database conventions. Chemical Abstracts Service has assigned the registry number 36273-11-7 to this compound, providing a unique identifier within chemical literature. The compound appears in various chemical databases under alternative names including this compound (1:1), which explicitly indicates the stoichiometric relationship between the cationic and anionic components. Additional recognized synonyms include 1-(chloromethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride and 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride, demonstrating the flexibility in describing the quaternary nitrogen center.
The molecular formula C7H14Cl2N2 reflects the presence of seven carbon atoms, fourteen hydrogen atoms, two chlorine atoms, and two nitrogen atoms within the structure. The computed molecular weight of 197.10 grams per mole, as determined by computational chemistry methods, provides essential physical property data for this compound. The simplified molecular-input line-entry system notation C1C[N+]2(CCN1CC2)CCl.[Cl-] offers a linear representation of the three-dimensional structure, clearly showing the quaternary nitrogen center and the chloride counterion.
Table 1: Nomenclature and Identification Data
Bicyclic Quaternary Ammonium Salt Classification
This compound belongs to the specialized class of bicyclic quaternary ammonium salts, which represent a subset of the broader quaternary ammonium compound family. Quaternary ammonium cations are positively-charged polyatomic ions characterized by a nitrogen atom bonded to four organic substituents, creating a permanently charged center regardless of solution conditions. This permanent positive charge distinguishes quaternary ammonium compounds from primary, secondary, and tertiary amines, which can exist in both charged and neutral forms depending on environmental conditions.
The bicyclic framework of this compound consists of two fused ring systems sharing a common edge, specifically following the [2.2.2] bridging pattern. This structural motif creates a rigid, cage-like architecture that significantly influences the compound's chemical properties and reactivity patterns. The presence of two nitrogen atoms within the bicyclic system, with one serving as the quaternary ammonium center, establishes this compound as a member of the diazabicyclo subfamily. The 4-aza-1-azonia designation indicates that position 4 contains a neutral nitrogen atom while position 1 contains the positively charged quaternary nitrogen center.
The chloromethyl substituent attached to the quaternary nitrogen center introduces additional functionality to the molecule, potentially serving as a reactive site for further chemical transformations. The chloride counterion balances the positive charge of the quaternary ammonium center, forming a stable salt structure. This ionic composition contributes to the compound's solubility characteristics and potential biological activity patterns typical of quaternary ammonium compounds.
Quaternary ammonium compounds have found extensive applications across multiple industries due to their unique physicochemical properties. These compounds typically exhibit antimicrobial activity, making them valuable as disinfectants and preservatives. The bicyclic structure of this compound may confer enhanced stability and specific binding characteristics compared to acyclic quaternary ammonium compounds.
Table 2: Quaternary Ammonium Classification Properties
Comparative Structural Analysis with Related Azabicyclo Compounds
The structural framework of this compound shares fundamental similarities with several important azabicyclo compounds, providing valuable insights into structure-activity relationships within this chemical family. Quinuclidine, with the formula HC(C2H4)3N, represents a closely related bicyclic amine featuring the same [2.2.2] bridging pattern but containing only a single nitrogen atom. The rigid cage-like structure of quinuclidine has made it a valuable synthetic intermediate and catalyst, with its basicity characterized by a conjugate acid value of 11.3.
1,4-Diazabicyclo[2.2.2]octane, commonly known by its trade name, serves as another important structural analog featuring two nitrogen atoms within the bicyclic framework. This compound, with molecular formula C6H12N2, differs from the target compound primarily in the absence of quaternization and chloromethyl substitution. The presence of two neutral nitrogen atoms in 1,4-Diazabicyclo[2.2.2]octane creates a highly basic compound with applications as a catalyst and base in organic synthesis.
The 1,4-diazoniabicyclo[2.2.2]octane cation represents the doubly quaternized form of 1,4-Diazabicyclo[2.2.2]octane, bearing a +2 charge with molecular formula C6H14N2+2. This doubly charged species demonstrates the potential for multiple quaternization within the bicyclic framework, though it differs from the target compound in having both nitrogen centers quaternized rather than just one.
Other related compounds include various substituted azabicyclo derivatives such as 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane and 1-dodecyl-4-aza-1-azoniabicyclo[2.2.2]octane, which feature different alkyl substituents on the quaternary nitrogen center. These compounds demonstrate the versatility of the azabicyclo framework for accommodating various functional groups while maintaining the core structural integrity.
The 2-oxa-5-azabicyclo[2.2.2]octane system introduces oxygen into the bicyclic framework, creating a mixed heteroatom system with different electronic and steric properties. Similarly, cis-2-oxa-4-aza-bicyclo[4.3.0]nonan-3-one represents a related bicyclic system with different ring sizes and additional functional groups. These oxygen-containing analogs highlight the diversity possible within bicyclic heterocycle families.
Table 3: Structural Comparison of Related Azabicyclo Compounds
The comparative analysis reveals that the target compound occupies a unique position within the azabicyclo family, combining the structural stability of the [2.2.2] bicyclic framework with the distinctive properties of quaternary ammonium functionality. The chloromethyl substituent provides additional reactivity potential while maintaining the compound's classification within the quaternary ammonium salt category. This structural combination positions the compound as potentially valuable for applications requiring both the stability of bicyclic systems and the functional properties of quaternary ammonium compounds.
Properties
IUPAC Name |
1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN2.ClH/c8-7-10-4-1-9(2-5-10)3-6-10;/h1-7H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVXEZAWSNSRPA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1CC2)CCl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067963 | |
| Record name | 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36273-11-7 | |
| Record name | 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36273-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036273117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
1-(Chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride, also known as 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride or 1-(CHLOROMETHYL)-1,4-DIAZABICYCLO[2.2.2]OCTAN-1-IUM CHLORIDE, is a versatile compound that acts as a catalyst in various organic reactions. The primary targets of this compound are the reactants in these reactions, facilitating their transformation into desired products.
Mode of Action
This compound acts as a catalyst, accelerating the rate of chemical reactions without being consumed in the process. It interacts with the reactants, reducing the activation energy required for the reaction and enabling the reaction to proceed more efficiently.
Biochemical Pathways
The compound is involved in various organic reactions, including the Morita–Baylis–Hillman and Knoevenagel reactions. These reactions are part of larger biochemical pathways that lead to the synthesis of complex organic compounds.
Result of Action
The action of this compound results in the efficient transformation of reactants into products in various organic reactions. This can lead to the synthesis of complex organic compounds, contributing to advancements in fields such as medicinal chemistry.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other substances. For example, it has been noted that the compound can be recycled in some cases, suggesting that it retains its catalytic activity under certain conditions.
Biochemical Analysis
Biochemical Properties
It is known that DABCO, the parent compound, is a catalyst for various organic reactions. It is reasonable to assume that 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride may interact with enzymes, proteins, and other biomolecules in a similar manner, potentially influencing biochemical reactions.
Cellular Effects
Given its structural similarity to DABCO, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its structural similarity to DABCO, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
A related compound, 1-(chloromethyl)-1,4-diazoniabicyclo[2.2.2]octane bis(perchlorate), has been shown to undergo a reversible phase transition at around 143.9 K.
Metabolic Pathways
Dabco, the parent compound, is known to be involved in various organic reactions as a catalyst.
Biological Activity
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride (CAS No. 36273-11-7) is a quaternary ammonium compound characterized by its bicyclic structure, which incorporates a nitrogen atom. Its molecular formula is C7H14Cl2N2, and it has a molecular weight of 197.1 g/mol. This compound has garnered attention for its potential applications in organic synthesis and catalysis due to its unique reactivity profile.
| Property | Value |
|---|---|
| Molecular Formula | C7H14Cl2N2 |
| Molecular Weight | 197.10 g/mol |
| CAS Number | 36273-11-7 |
| Purity | Typically ≥95% |
Structure
The compound features a bicyclic framework that significantly influences its chemical behavior and biological interactions. The presence of the quaternary ammonium group provides it with nucleophilic and electrophilic properties, making it versatile in various reactions.
This compound primarily acts as a catalyst in organic reactions. It facilitates transformations such as:
- Morita–Baylis–Hillman Reaction : A reaction that allows the formation of carbon-carbon bonds.
- Knoevenagel Condensation : A reaction that produces α,β-unsaturated carbonyl compounds.
These reactions are vital in synthesizing complex organic molecules, which can have pharmaceutical applications.
Interaction Studies
Research indicates that this compound can form complexes with various substrates, influencing reaction pathways and outcomes in synthetic chemistry. Its ability to act as both a nucleophile and electrophile allows it to participate in diverse chemical transformations.
Case Study: Catalytic Applications
In a study examining the catalytic efficiency of 4-Aza-1-azoniabicyclo[2.2.2]octane derivatives, it was found that these compounds could significantly enhance reaction rates in oxidation reactions and nucleophilic substitutions. This suggests potential applications in drug synthesis where rapid reaction rates are crucial.
Research Findings
Recent studies highlight the significance of this compound in various fields:
- Organic Synthesis : The compound has been utilized effectively in synthesizing pharmaceuticals and agrochemicals.
- Catalysis : Its catalytic properties have been explored in numerous reactions, showcasing its versatility.
- Material Science : Investigations into its use as a surfactant due to its unique structural properties have been initiated.
Comparative Analysis with Related Compounds
To further illustrate the uniqueness of this compound, here is a comparison with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,4-Diazabicyclo[2.2.2]octane | Bicyclic amine | Commonly used as a catalyst |
| N,N-Dimethyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride | Quaternary ammonium salt | Exhibits different solubility characteristics |
| Bis(1-dodecyl-4-aza-1-azoniabicyclo[2.2.2]octane) | Long-chain derivative | Enhanced surfactant properties |
The unique bicyclic structure of 4-Aza-1-azoniabicyclo[2.2.2]octane contributes to its distinctive reactivity profile compared to other similar compounds.
Scientific Research Applications
Catalytic Applications
1.1 Nanocatalysis for Heterocyclic Compounds
One of the prominent applications of DABCO-Cl is its use as a nanocatalyst in the synthesis of heterocyclic compounds. A study demonstrated the effectiveness of covalently anchored n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride on SBA-15 as a basic nanocatalyst for the one-pot synthesis of pyran annulated heterocyclic compounds. This method is characterized by high yields, environmental benignity, and recyclability of the catalyst without significant loss of activity .
Table 1: Summary of Catalytic Efficiency
| Reaction Type | Catalyst Used | Yield (%) | Conditions |
|---|---|---|---|
| Pyran Synthesis | n-propyl-DABCO-Cl on SBA-15 | High | Aqueous media |
| Benzobpyran Derivatives | Silica-bonded DABCO-Cl | High | Solvent-free conditions |
1.2 Stille Cross-Coupling Reaction
DABCO derivatives have also shown promise in facilitating the Stille cross-coupling reaction. A catalytic system utilizing (BeDABCO)₂Pd₂Cl₆ was developed, which effectively catalyzed the formation of substituted biaryls . This demonstrates the compound's utility in complex organic transformations.
Oxidation Reactions
2.1 Selective Oxidation of Thiols
DABCO-based reagents have been employed for the selective oxidation of thiols to their corresponding sulfoxides and sulfones. The preparation of 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate (BABOD) has been reported to facilitate these oxidation reactions effectively .
Case Study: Oxidation Efficiency
A comparative study showed that BABOD exhibited superior selectivity and yield compared to traditional oxidants, highlighting its potential in synthetic organic chemistry.
Deprotection Strategies
3.1 Deprotection of Thioacetals
DABCO derivatives have been utilized for deprotecting thioacetals to yield parent carbonyl compounds efficiently. The use of 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate has proven effective in this transformation, showcasing its versatility in functional group interconversions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride (1:1)
- Molecular Formula : C₇H₁₄Cl₂N₂
- Molecular Weight : 197.11 g/mol
- CAS Registry Number : 36273-11-7
- Structure : A bicyclo[2.2.2]octane core with a quaternary ammonium center at position 1 and a chloromethyl substituent. The chloride anion balances the charge .
Key Properties :
- Purity : ≥95%
- Physical State : Crystalline solid
- Hazards : Classified as skin/eye irritant (GHS Category 2/2A) and respiratory irritant (H315, H319, H335) .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of quaternized 4-aza-1-azoniabicyclo[2.2.2]octane derivatives. Key analogues include:
Reactivity and Mechanism
- CAABC : Participates in three-component SN2 reactions with disulfides and trimethylsilyl cyanide (TMSCN) to form sulfur-containing acetonitriles. The chloromethyl group enhances electrophilicity, enabling efficient nucleophilic displacement .
- 1-Cyanomethyl-: Reacts with bromoacetonitrile to form ionic liquids, leveraging the electron-withdrawing cyano group to stabilize the intermediate .
- 1-(4-Nitrophenyl)- : Undergoes aryl substitution with DABCO, but the nitro group directs reactivity toward quaternary salt formation rather than 1:1 adducts .
Research Findings and Data
Reaction Yields and Conditions
Key Advantages of CAABC
Preparation Methods
Direct Quaternization of 1,4-Diazabicyclo[2.2.2]octane with Chloromethylating Agents
Reflux Reaction with Dichloromethane (DCM)
-
- 1,4-Diazabicyclo[2.2.2]octane (DABCO) is reacted with dichloromethane (DCM) under reflux conditions.
- Typically, 0.1 mol (11.2 g) of DABCO is added to 30 mL of DCM.
- The mixture is stirred overnight under reflux.
- The product precipitates as a white solid, which is filtered, washed with DCM, and dried under vacuum.
-
- The reaction yields 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride with a high yield of 96%.
- The product is obtained as a white solid weighing approximately 18.7 g from the starting 11.2 g of DABCO.
Reaction Summary:
$$
\text{DABCO} + \text{CH}2\text{Cl}2 \xrightarrow[\text{reflux}]{\text{overnight}} \text{1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride}
$$-
- The reaction proceeds via nucleophilic substitution where the nitrogen atom of DABCO attacks the chloromethyl group from DCM, leading to quaternization.
- The process is straightforward, scalable, and provides high purity product.
| Parameter | Details |
|---|---|
| Starting material | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| Chloromethylating agent | Dichloromethane (DCM) |
| Solvent | DCM (also acts as reagent) |
| Reaction conditions | Reflux, overnight |
| Yield | 96% |
| Product state | White solid |
| Purification | Filtration, washing with DCM, vacuum drying |
Alternative Preparation Routes and Related Quaternization Methods
While the direct reaction with dichloromethane is the primary documented method, related literature on quaternization of DABCO and diazabicycloalkane derivatives provides insights into other possible approaches:
Quaternization with Alkyl Halides
- DABCO can be quaternized by reaction with various alkyl halides (e.g., methyl chloride, benzyl chloride) to form N-substituted quaternary ammonium salts.
- Chloromethylation specifically uses chloromethyl halides or chloromethylating agents to introduce the chloromethyl group at the nitrogen center.
Halogenation of Diazabicycloalkane Derivatives
- Halogenated derivatives of DABCO (such as N,N-tetrahalo derivatives) are known and can be prepared by treatment with elemental halogens in non-nucleophilic solvents.
- However, these routes are more common for preparing tetrahalo derivatives rather than the chloromethyl quaternary salt.
Summary Table of Preparation Method
| Step | Reagents | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | DABCO + Dichloromethane (DCM) | Reflux, overnight | 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride | 96% | Simple, high-yield quaternization |
| 2 | DABCO + Alkyl halides (general) | Variable | N-alkyl quaternary ammonium salts | - | Alternative quaternization methods |
| 3 | N-substituted diazabicycloalkane + F2 | Low temp, organic solvent | Fluorinated derivatives (related compounds) | - | Requires prior quaternization; for fluorination |
Research Findings and Considerations
- The direct reaction of DABCO with dichloromethane is the most efficient and commonly used method for preparing the chloromethyl chloride salt, yielding a stable, isolable solid.
- The reaction is highly selective for quaternization at one nitrogen atom, leaving the bicyclic structure intact.
- The product serves as a useful intermediate for further functionalization, including fluorination to prepare electrophilic fluorinating agents.
- The process benefits from mild conditions and avoids hazardous reagents beyond the use of refluxing DCM.
- Purity and yield are consistently high, making this method suitable for industrial and laboratory scale synthesis.
Q & A
Q. What are the critical safety considerations when handling 4-aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride in laboratory settings?
The compound is classified under GHS as a skin irritant (Category 2, H315), eye irritant (Category 2A, H319), and respiratory irritant (Category 3, H335) . Key safety measures include:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors.
- Spill Management: Collect solid residues mechanically (e.g., with a dustpan) to minimize aerosolization. Dispose via approved hazardous waste protocols .
- First Aid: For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Q. What synthetic routes are available for preparing this compound?
A common method involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with chloromethylating agents. For example:
- Dissolve DABCO in dichloromethane and reflux for 8 hours to yield the quaternary ammonium chloride salt .
- Alternative routes include reactions with 4-chloronitrobenzene, though these may produce unintended products (e.g., ring-opening byproducts) .
Key Parameters:
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane or THF |
| Temperature | Reflux (~40°C for DCM) |
| Reaction Time | 8–48 hours |
Advanced Research Questions
Q. How can X-ray crystallography be optimized for structural analysis of quaternary ammonium salts derived from this compound?
The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures of small molecules . Key steps include:
- Data Collection: Use high-resolution detectors to capture weak intermolecular interactions (e.g., C–H⋯O/N contacts observed in analogous structures ).
- Hydrogen Placement: Apply riding models for H atoms, with isotropic displacement parameters set to 1.2×Ueq of the parent carbon .
- Handling Weak Interactions: Analyze short contacts (e.g., C⋯O distances <3.5 Å) using Mercury or OLEX2 to visualize non-covalent interactions .
Q. How can researchers address unexpected byproducts in reactions involving this compound?
In reactions with halonitrobenzenes (e.g., 4-iodonitrobenzene), the intended 1:1 adduct may not form. Instead, a quaternary ammonium salt is typically produced regardless of the halogen used . Strategies include:
- Mechanistic Analysis: Use NMR or MS to detect intermediates. For example, monitor DABCO ring-opening via NMR.
- Condition Optimization: Adjust solvent polarity (e.g., switch from THF to DMF) or reduce reaction time to suppress side reactions.
- Crystallographic Validation: Confirm product identity via single-crystal X-ray diffraction, as demonstrated for the iodide analogue .
Q. What methodologies are recommended for assessing the compound’s stability under varying experimental conditions?
- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (data currently unavailable for this compound ).
- Hydrolytic Stability: Conduct kinetic studies in aqueous buffers (pH 1–13) and monitor degradation via HPLC.
- Light Sensitivity: Store samples in amber vials and test photostability under UV/Vis irradiation.
Data Contradiction Analysis
Q. Why does the reaction of DABCO with 4-halonitrobenzenes consistently yield quaternary salts instead of 1:1 adducts?
Evidence from crystallographic studies (e.g., the iodide salt in ) suggests steric and electronic factors favor quaternary salt formation. The DABCO ring opens to form a cationic intermediate, which traps the halide anion. Computational modeling (e.g., DFT) could further elucidate the energy barriers for competing pathways.
Methodological Recommendations
Q. How should researchers approach the determination of unknown physical properties (e.g., melting point, solubility)?
- Melting Point: Use a capillary tube method with a calibrated melting point apparatus.
- Solubility: Perform phase-solubility tests in common solvents (water, acetone, DMSO) and quantify via gravimetric analysis.
- LogP: Estimate using reversed-phase HPLC with a calibrated column .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
